2-((4-Chlorophenyl)acetyl)benzoic acid
Overview
Description
2-((4-Chlorophenyl)acetyl)benzoic acid is an organic compound with the molecular formula C15H11ClO3. It is known for its role as an intermediate in the synthesis of various pharmaceutical compounds, particularly azelastine hydrochloride . This compound appears as a white to off-white solid and has a molecular weight of 274.7 g/mol .
Mechanism of Action
Target of Action
It is known to be an impurity of azelastine , which is an antihistamine and mast cell stabilizer used in the treatment of allergies .
Mode of Action
As an impurity of Azelastine, it may share some of the parent compound’s properties . Azelastine works by blocking the action of histamine, a substance in the body that causes allergic symptoms .
Result of Action
As an impurity of Azelastine, it may have some influence on the overall therapeutic effect of the parent compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Chlorophenyl)acetyl)benzoic acid typically involves the acylation of benzoic acid derivatives with 4-chlorophenylacetyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified through recrystallization to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-((4-Chlorophenyl)acetyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of 4-chlorobenzoic acid.
Reduction: Formation of 2-((4-chlorophenyl)acetyl)benzyl alcohol.
Substitution: Formation of 4-chloro-2-nitrobenzoic acid or 4-chloro-2-bromobenzoic acid.
Scientific Research Applications
2-((4-Chlorophenyl)acetyl)benzoic acid is utilized in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: Used in the study of enzyme interactions and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Aminobenzoic acid
- Acetylacetone
- Azelastine hydrochloride
- 4-Acetylbenzoic acid
- Acetyl chloride
Uniqueness
2-((4-Chlorophenyl)acetyl)benzoic acid is unique due to its specific structure, which allows it to act as a crucial intermediate in the synthesis of azelastine hydrochloride. Its ability to undergo various chemical reactions and its role in pharmaceutical synthesis distinguish it from other similar compounds .
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)acetyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO3/c16-11-7-5-10(6-8-11)9-14(17)12-3-1-2-4-13(12)15(18)19/h1-8H,9H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSINYHJZLINDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CC2=CC=C(C=C2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90201342 | |
Record name | 2-((4-Chlorophenyl)acetyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90201342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53242-76-5 | |
Record name | 2-[2-(4-Chlorophenyl)acetyl]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53242-76-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-((4-Chlorophenyl)acetyl)benzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053242765 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-((4-Chlorophenyl)acetyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90201342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(4-chlorophenyl)acetyl]benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.114 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-((4-CHLOROPHENYL)ACETYL)BENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32I72UN2JY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2-((4-Chlorophenyl)acetyl)benzoic acid used to create compounds with potential anti-inflammatory activity?
A1: The research paper describes reacting this compound with thionyl chloride (SOCl2) to produce an acid chloride. [] This acid chloride then reacts with various substituted aromatic acids to yield a series of 1,3,4-oxadiazole derivatives. These derivatives, specifically 2-(4’-Chloro-phenyl)-1-[2-(5”-phenyl-[1, 3, 4] oxadiazol-2-yl) phenyl]-ethanone (3b), and (2-(4’-Chloro-phenyl)-1-{2-[5”-(4-nitrophenyl)-[1, 3, 4] oxadiazol-2-yl]-phenyl}-ethanone) (3c), demonstrated promising anti-inflammatory activity in a carrageenan-induced rat paw edema model. [] This model is commonly used to assess the anti-inflammatory potential of new compounds.
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